

Early Biological Investigations of Cannabiripsol: A Technical Overview

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Compound of Interest

Compound Name: *Cannabiripsol*

Cat. No.: *B1211473*

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cannabiripsol is a minor phytocannabinoid first isolated in 1979 from a South African variant of *Cannabis sativa*.^[1] Structurally distinct with a hexahydrocannabinol backbone, its biological activity has been the subject of limited but specific investigation. This technical guide provides a comprehensive overview of the early research into the biological effects of **cannabiripsol**, with a focus on its interaction with cannabinoid receptors and its physiological effects *in vivo*. The information presented herein is primarily derived from a key pharmacological evaluation of minor cannabinoids, offering a consolidated resource for scientists engaged in cannabinoid research and the development of novel therapeutics.

Quantitative Biological Data

The primary quantitative data on the biological activity of **cannabiripsol** comes from *in vitro* radioligand binding assays to determine its affinity for the cannabinoid receptors CB1 and CB2, and from *in vivo* studies using the mouse tetrad assay.

Cannabinoid Receptor Binding Affinities

The binding affinity of **cannabiripsol** for human CB1 and CB2 receptors was determined using [³H]CP-55,940 as the radioligand. The results, expressed as the inhibition constant (K_i), are summarized in the table below. For comparison, the binding affinities of Δ⁹-

tetrahydrocannabinol (Δ^9 -THC) and Δ^8 -tetrahydrocannabinol (Δ^8 -THC) from the same study are also included.[2][3]

Compound	CB1 Receptor Ki (μM)	CB2 Receptor Ki (μM)
Cannabiripsol	>10	>10
Δ^9 -THC	0.041 ± 0.003	0.032 ± 0.002
Δ^8 -THC	0.044 ± 0.004	0.038 ± 0.003

Data from Radwan et al. (2015)[2][3]

Mouse Tetrad Assay Results

The in vivo effects of **cannabiripsol** were assessed using the mouse tetrad assay, which evaluates four key physiological and behavioral parameters typically affected by cannabinoid agonists: locomotor activity, catalepsy, tail-flick latency (analgesia), and rectal temperature. The results for **cannabiripsol** at a dose of 10 mg/kg are presented below, alongside the results for vehicle and Δ^9 -THC (10 mg/kg) as controls.[2]

Treatment Group (10 mg/kg)	Locomotor Activity (counts)	Catalepsy Latency (s)	Tail-Flick Latency (% MPE)	Decrease in Rectal Temperature (°C)
Vehicle	2091 ± 209.3	2.1 ± 0.60	0.84 ± 3.58	0.58 ± 0.26
Cannabiripsol	1987 ± 189.5	2.5 ± 0.55	1.25 ± 4.10	0.65 ± 0.31
Δ^9 -THC	854 ± 98.7	28.5 ± 3.1	65.7 ± 8.2	2.1 ± 0.4

% MPE = Percent Maximum Possible Effect. * Indicates a statistically significant difference from the vehicle control group ($p < 0.05$). Data from Radwan et al. (2015)[2]

Experimental Protocols

Cannabinoid Receptor Binding Assay

The following protocol was utilized to determine the binding affinity of **cannabiripsol** for CB1 and CB2 receptors.[\[2\]](#)

1. Receptor Preparation:

- Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors were used.
- Membranes were suspended in a buffer solution (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin, pH 7.4).

2. Binding Reaction:

- The binding assay was performed in a 96-well plate format.
- Each well contained 50 µL of membrane suspension, 25 µL of [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist) at a final concentration of 0.7 nM, and 25 µL of **cannabiripsol** at various concentrations.
- Non-specific binding was determined in the presence of 10 µM of the unlabeled cannabinoid agonist WIN-55,212-2.

3. Incubation and Termination:

- The plates were incubated at 30°C for 90 minutes.
- The binding reaction was terminated by rapid filtration through a 96-well GF/C filter plate using a cell harvester.
- The filters were washed three times with ice-cold buffer.

4. Data Analysis:

- The radioactivity retained on the filters was measured by liquid scintillation counting.
- The inhibition constant (K_i) values were calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mouse Tetrad Assay

The in vivo cannabimimetic activity of **cannabiripsol** was evaluated using the following mouse tetrad assay protocol.[2]

1. Animals:

- Male ICR mice weighing 20-25 g were used.
- Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.

2. Drug Administration:

- **Cannabiripsol** was dissolved in a vehicle solution of ethanol, Emulphor, and saline (1:1:18).
- The compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
- Control groups received either the vehicle or Δ^9 -THC (10 mg/kg).

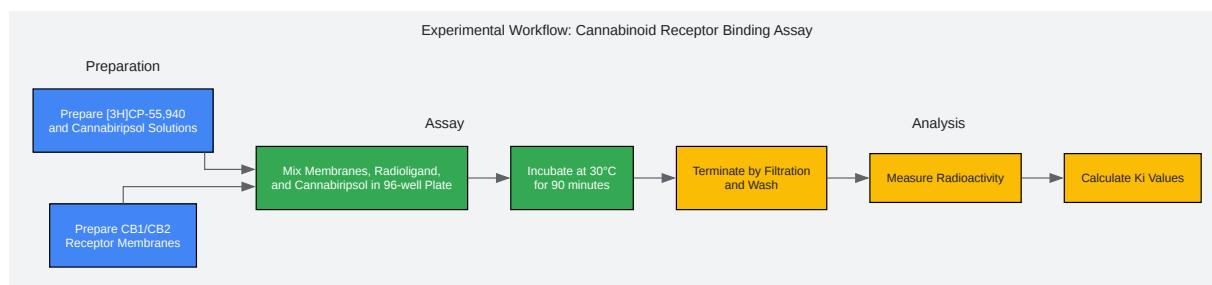
3. Behavioral and Physiological Assessments (performed 30 minutes post-injection):

- Locomotor Activity: Mice were placed in an open-field activity chamber, and their horizontal movements were recorded for 10 minutes.
- Catalepsy: The mouse's forepaws were placed on a horizontal bar raised 5.5 cm above the surface. The latency to remove the paws from the bar was recorded, with a maximum cutoff of 30 seconds.
- Analgesia (Tail-Flick Test): The distal portion of the mouse's tail was exposed to a focused beam of radiant heat, and the latency to flick the tail was measured. A maximum cutoff of 10 seconds was used to prevent tissue damage. The results were expressed as the percentage of maximum possible effect (% MPE).
- Hypothermia: Rectal temperature was measured using a digital thermometer.

4. Data Analysis:

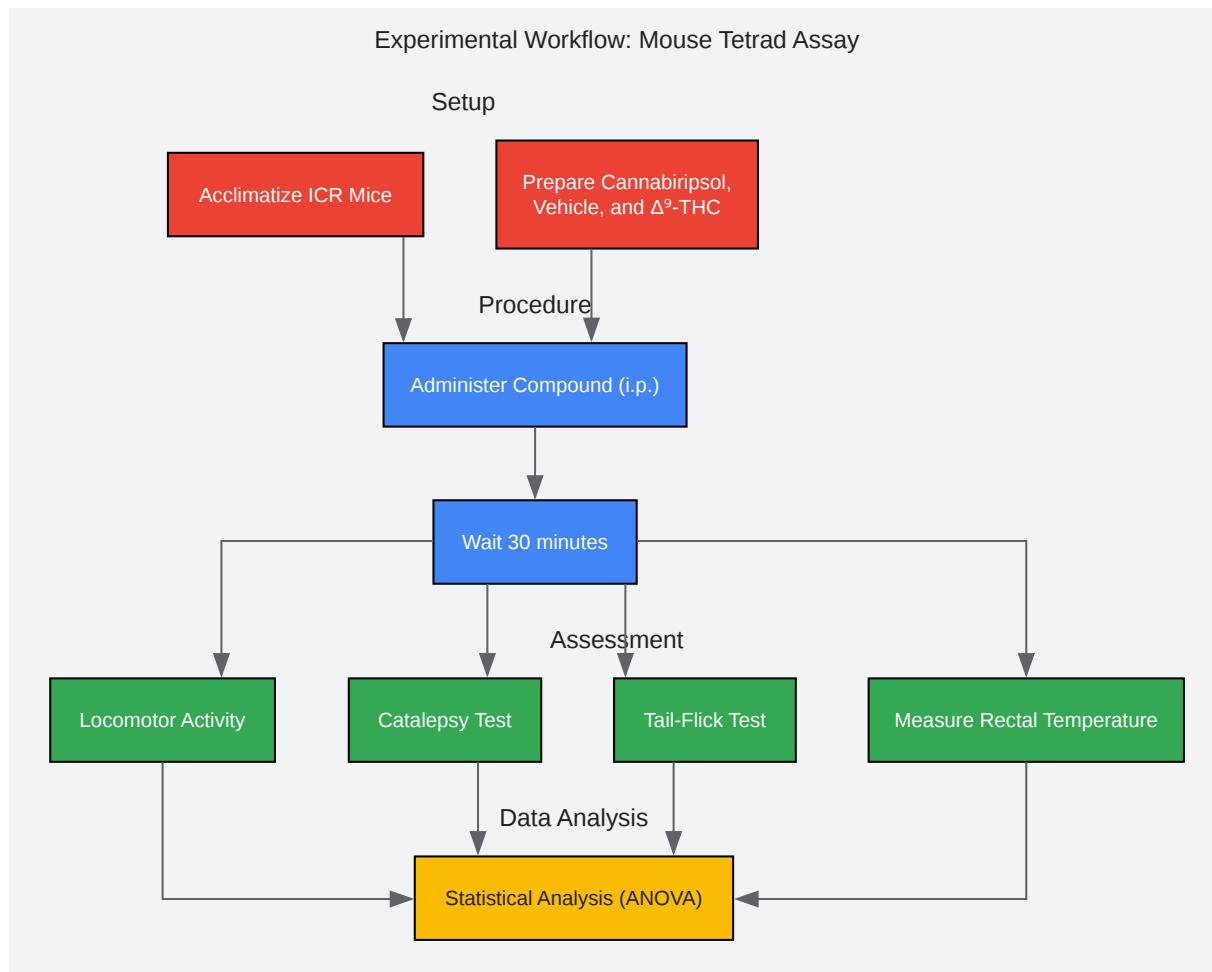
- The data were analyzed using one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison with the vehicle control group.
- A p-value of less than 0.05 was considered statistically significant.

Visualizations



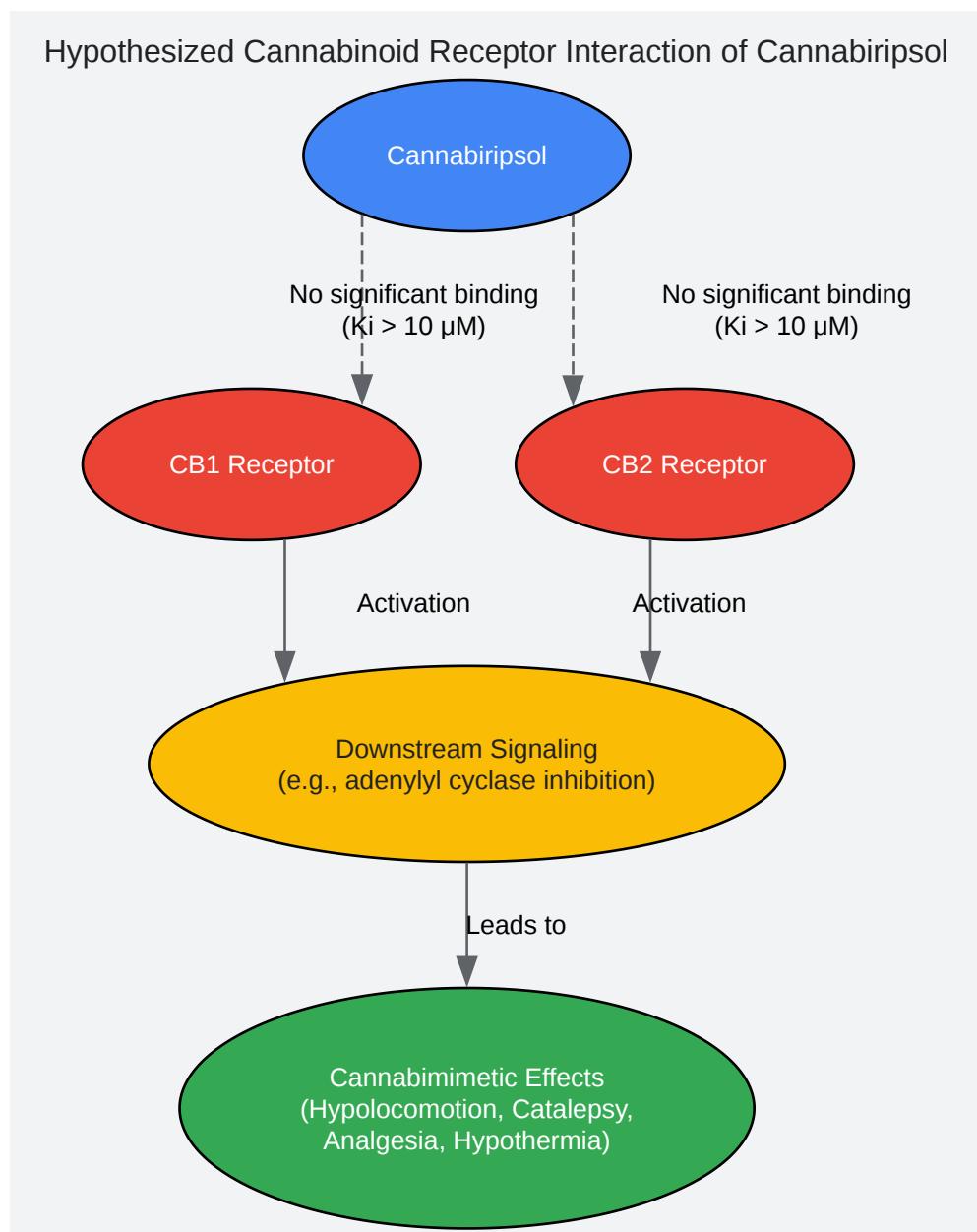
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Caption: Workflow for the in vitro cannabinoid receptor binding assay.



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Caption: Workflow for the *in vivo* mouse tetrad assay.



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Caption: Hypothesized lack of direct interaction of **Cannabiripsol** with CB1/CB2 receptors.

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